(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a phenylsulfonyl group and a methylene group in the structure makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-4-penten-1-ol with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism by which (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the phenylsulfonyl and methylene groups. These groups can participate in various reactions, leading to the formation of new products.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A common solvent used in organic synthesis.
2,2-Dimethyl-4-penten-1-ol: A precursor in the synthesis of (Z)-2,2-Dimethyl-5-((phenylsulfonyl)methylene)tetrahydrofuran.
Phenylsulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds.
Uniqueness
This compound is unique due to the presence of both the phenylsulfonyl and methylene groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C13H16O3S |
---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
(5Z)-5-(benzenesulfonylmethylidene)-2,2-dimethyloxolane |
InChI |
InChI=1S/C13H16O3S/c1-13(2)9-8-11(16-13)10-17(14,15)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10- |
Clave InChI |
JZKHKXPGVWOZJB-KHPPLWFESA-N |
SMILES isomérico |
CC1(CC/C(=C/S(=O)(=O)C2=CC=CC=C2)/O1)C |
SMILES canónico |
CC1(CCC(=CS(=O)(=O)C2=CC=CC=C2)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.